molecular formula C9H10N2O2S B8570352 N-methyl-1H-indole-5-sulfonamide

N-methyl-1H-indole-5-sulfonamide

Cat. No.: B8570352
M. Wt: 210.26 g/mol
InChI Key: DSXJPIYYUPFUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1H-indole-5-sulfonamide is an organic compound with the CAS Registry Number 107144-39-8. It has a molecular formula of C 9 H 10 N 2 O 2 S and a molecular weight of 210.25 g/mol . This chemical features an indole ring system, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities. Indole derivatives are extensively explored in drug discovery and have been reported to exhibit broad therapeutic potential across various targets . Specifically, sulfonamide-functionalized indoles are of significant interest to researchers; related analogues have been investigated as potent inhibitors of enzymes like α-glucosidase and α-amylase, which are key targets in managing type-II diabetes . Furthermore, indole-based sulfonamides are also studied for other biological activities, including as potential anti-tubercular agents . The structural motif of the indole sulfonamide thus provides a versatile template for the development of novel bioactive compounds in pharmaceutical research. Please note : This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-methyl-1H-indole-5-sulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3

InChI Key

DSXJPIYYUPFUFP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthetic Methodologies for N Methyl 1h Indole 5 Sulfonamide and Analogous Structures

Strategies for Core Synthesis of Indole-5-sulfonamides

The construction of the indole-5-sulfonamide core is a foundational step in the synthesis of N-methyl-1H-indole-5-sulfonamide. This can be achieved through various strategies, primarily involving either the pre-functionalization of a precursor followed by indole (B1671886) ring formation or the direct installation of the sulfonamide group onto a pre-formed indole scaffold.

Formation of the Indole Ring System at the C-5 Position

A common approach to constructing the indole-5-sulfonamide framework is through the Fischer indole synthesis. This method involves the reaction of a suitably substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 5-sulfonamide indoles, a (4-sulfamoylphenyl)hydrazine derivative would be the key starting material.

Another powerful strategy involves the cyclization of ortho-alkynylanilines, a method often referred to as the Castro indole synthesis. This involves the coupling of an o-iodoaniline with a terminal alkyne, followed by a copper-catalyzed cyclization to form the indole ring. researchgate.net To obtain a 5-sulfonamide derivative, the starting o-iodoaniline would need to bear a sulfonamide group at the para-position to the iodine atom.

The Bartoli indole synthesis offers an alternative route, particularly for the synthesis of 7-substituted indoles, which can be adapted for 5-substituted analogues. youtube.com This reaction utilizes the addition of a vinyl Grignard reagent to a nitroarene. youtube.com For the synthesis of indole-5-sulfonamides, a 4-nitrobenzenesulfonamide (B188996) derivative would be the required starting material.

Introduction of the Sulfonamide Moiety onto the Indole Scaffold

An alternative and widely used strategy involves the direct introduction of the sulfonamide group onto a pre-existing indole or a more reactive indoline (B122111) (dihydroindole) ring system. This approach often begins with the protection of the indole nitrogen, for example, by acetylation. The protected indole then undergoes electrophilic chlorosulfonation, typically using chlorosulfuric acid, to introduce a sulfonyl chloride group at the C-5 position. nih.gov Subsequent reaction of the resulting 1-acetylindoline-5-sulfonyl chloride with ammonia (B1221849) or a primary amine yields the desired sulfonamide. nih.govacs.org The final step involves the deprotection of the indole nitrogen to afford the 1H-indole-5-sulfonamide.

A direct electrochemical sulfonylation method has also been developed, which allows for the reaction between indoles, inorganic sulfites (as an SO2 source), and alcohols to form indoyl sulfonate esters. acs.org While this produces sulfonate esters rather than sulfonamides directly, these esters can serve as versatile intermediates for further functionalization.

Regioselective N-Methylation and Subsequent Derivatization Techniques

The final step in the synthesis of the target compound, this compound, is the regioselective methylation of the indole nitrogen. Direct N-alkylation of indoles can be challenging due to the potential for competing C-alkylation, particularly at the C-3 position. However, various methods have been developed to achieve selective N-methylation.

One common approach involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. google.comgoogle.com The choice of solvent can significantly influence the regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favoring N-alkylation. google.comresearchgate.net

More recently, milder and more selective methods have been developed. For instance, the use of phenyl trimethylammonium iodide (PhMe3NI) as a solid methylating agent under basic conditions has been shown to be highly effective for the monoselective N-methylation of indoles with high functional group tolerance. nih.gov Catalytic methods using dimethyl carbonate (DMC) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) also provide an efficient and safer alternative to traditional alkylating agents. google.comgoogle.com

Reagent/CatalystBaseSolventTemperatureYieldReference
Methyl IodideNaHDMFNot specifiedGood google.com
Dimethyl SulfateKOHDMSONot specifiedHigh researchgate.net
Phenyl Trimethylammonium IodideK2CO3Not specifiedNot specified≤99% nih.gov
Dimethyl CarbonateDABCODMF or DMA90 °CQuantitative google.comgoogle.com

Functional Group Transformations and Modifications on the Indole and Sulfonamide Scaffolds

Once the this compound core is assembled, further structural diversity can be introduced through various functional group transformations on both the indole ring and the sulfonamide moiety.

Substitution Reactions at Various Positions of the Indole Ring (e.g., C-3, C-2)

The indole ring is susceptible to electrophilic substitution, primarily at the C-3 position due to the electron-rich nature of the pyrrole (B145914) ring. chim.it When the C-3 position is blocked, substitution can occur at the C-2 position. chim.it

Various cross-dehydrogenative coupling (CDC) reactions have been developed for the C-H functionalization of indoles, allowing for the direct formation of C-C and C-X bonds without the need for pre-functionalized starting materials. chim.it For example, palladium-catalyzed direct alkynylation of indoles with terminal alkynes can occur at the C-2 position when the C-3 position is substituted. chim.it

Furthermore, dearomative (3+2) annulation reactions between 3-substituted indoles and azaoxyallyl cations have been reported for the synthesis of pyrroloindolines, demonstrating the reactivity of the C-2 and C-3 positions towards complex bond formations. acs.org Migration reactions facilitated by strong acids like trifluoromethanesulfonic acid can also be employed to move a substituent from the C-3 to the C-2 position. nih.gov

On-DNA synthesis methods are also being explored for the multi-substituted indole scaffolds, which involve cascade reactions of Sonogashira coupling and intramolecular ring closure, followed by further functionalization at the C-3 position via Suzuki coupling. nih.gov

Alkylation and Other Modifications of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO2NHR) can also be a site for further modification. Alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents under basic conditions. For instance, N-alkylation of sulfonamides can be carried out using alcohols in the presence of a manganese dioxide catalyst or with trichloroacetimidates in refluxing toluene. organic-chemistry.org

It's important to note that primary sulfonamides (-SO2NH2) can undergo double alkylation. nih.gov Therefore, controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve mono-alkylation if desired. The acidity of the sulfonamide proton makes it readily removable by a base, facilitating the nucleophilic attack of the nitrogen on an electrophile.

Multi-step Synthetic Sequences for Complex Analogues

The synthesis of complex analogues of this compound often involves intricate multi-step sequences. A prominent example is the synthesis of Naratriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine, which features a substituted indole-5-sulfonamide core. One common route to a key intermediate, N-methyl-1H-indole-5-ethanesulfonamide, starts from 5-bromoindole (B119039). google.comdrugfuture.com

A representative synthetic sequence for a complex analogue involves the initial reaction of 5-bromoindole with N-methyl-4-piperidone to form a tertiary alcohol intermediate. drugfuture.com This intermediate is then subjected to a Heck reaction with N-methylvinylsulfonamide, catalyzed by a palladium complex, to introduce the sulfonamide side chain. drugfuture.comgoogle.com Subsequent hydrogenation of the resulting vinyl sulfonamide and the tetrahydropyridine (B1245486) ring yields the final complex analogue. derpharmachemica.com

Another approach involves the protection of the indole nitrogen, for instance with a benzyl (B1604629) group, to facilitate subsequent reactions. derpharmachemica.comresearchgate.net For example, 1-benzyl-1H-indole-5-carbaldehyde can be converted to the ethanesulfonamide (B75362) side chain, followed by the introduction of the piperidinyl moiety. The final step involves the deprotection of the indole nitrogen to yield the target molecule. researchgate.net

The synthesis of 1-acylindoline-5-sulfonamides provides another example of multi-step sequences. This process begins with the acetylation of indoline, followed by chlorosulfonylation to introduce the sulfonyl chloride group at the 5-position. nih.gov Reaction with an amine then forms the sulfonamide, and subsequent hydrolysis of the acetyl group yields the indoline-5-sulfonamide (B1311495) core, which can be further acylated to produce a variety of complex analogues. nih.gov

Table 1: Illustrative Multi-step Synthesis of a Naratriptan Intermediate

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield (%)Reference
15-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoleN-benzyl-N-methylethenesulfonamide, Palladium acetate, Tri(o-tolyl)phosphine, Triethylamine, DMFN-benzyl-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridine-4-yl)-1H-indol-5-yl]ethenesulfonamide~90 derpharmachemica.com
2N-benzyl-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridine-4-yl)-1H-indol-5-yl]ethenesulfonamideH₂, Pd/C, MethanolN-benzyl-N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide- derpharmachemica.com
3N-benzyl-N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamideH₂, Pd/C, Ammonium formate, MethanolNaratriptan- derpharmachemica.com

Yields are as reported in the literature and may vary based on specific reaction conditions.

Optimization of Synthetic Pathways and Process Development in Indole-Sulfonamide Chemistry

The choice of protecting groups is a critical aspect of optimization. For instance, the use of a benzyl group for the indole nitrogen in Naratriptan synthesis was found to be advantageous for the construction of the side chains, with the final debenzylation step yielding the pure product. researchgate.net

Optimization also extends to the reaction conditions themselves. For the synthesis of sulfonamides in general, methods have been developed that utilize milder and more environmentally friendly conditions. researchgate.net This includes the use of catalysts that allow for high yields without requiring harsh reaction temperatures or solvents.

Table 2: Key Parameters in the Optimization of Indole-Sulfonamide Synthesis

ParameterObjectiveExample Strategy
Reagent Selection Reduce cost and toxicity, improve availability.Replacing expensive palladium catalysts with more abundant alternatives or developing catalyst-free reaction conditions.
Solvent Choice Minimize environmental impact, improve safety and ease of workup.Utilizing greener solvents or developing solvent-free reaction protocols.
Reaction Conditions Increase yield and selectivity, reduce reaction time.Optimization of temperature, pressure, and catalyst loading.
Number of Steps Improve overall efficiency and reduce waste.Developing convergent synthetic strategies or one-pot reactions.
Purification Method Enhance purity and yield of the final product.Developing efficient crystallization methods to avoid chromatographic purification.

Impurity Profiling and Advanced Methods for Purity Enhancement

Ensuring the purity of active pharmaceutical ingredients (APIs) is a paramount concern in drug development and manufacturing. Impurity profiling, the identification and quantification of all potential impurities, is a regulatory requirement. nih.gov For this compound and its analogues, impurities can arise from starting materials, intermediates, by-products of the reaction, or degradation products.

In the synthesis of Naratriptan, one potential impurity is the des-methylpiperidine analogue, 3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide. google.com Processes have been developed to specifically control the level of this impurity to below 0.15% as determined by High-Performance Liquid Chromatography (HPLC). google.com

Advanced analytical techniques are crucial for effective impurity profiling. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of impurities, even at trace levels. nih.gov Stress testing, where the drug substance is exposed to harsh conditions such as heat, acid, and base, is performed to identify potential degradation products. nih.gov

Once impurities are identified, advanced methods for purity enhancement are employed. These can include:

Recrystallization: This is a common and effective method for removing impurities, provided a suitable solvent system can be identified. The process for preparing high-purity Naratriptan often involves a final crystallization step to achieve the desired purity. derpharmachemica.com

Chromatography: While often less desirable on an industrial scale due to cost and solvent usage, column chromatography can be used to remove impurities that are difficult to separate by other means. google.com

Salt Formation: Converting the final compound to a salt and then recrystallizing it can be an effective purification strategy. Naratriptan is often isolated and purified as its hydrochloride salt. google.comgoogle.com

A patented method for preparing high-purity sulfonamide compounds involves converting the crude product into a more soluble intermediate, which is then purified before being hydrolyzed back to the highly pure target compound. This strategy can achieve purities of over 99.9%.

Structure Activity Relationship Sar and Structural Optimization Studies of Indole 5 Sulfonamides

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of indole-5-sulfonamide derivatives are highly sensitive to the nature and position of various substituents on the core structure. Strategic modifications at the indole (B1671886) nitrogen (N-1), the sulfonamide group, and other positions on the indole ring can dramatically alter the compound's interaction with its biological target.

Modulations at the Indole N-1 Position and Their Influence on Potency

The N-1 position of the indole ring offers a critical handle for chemical modification, and substitutions at this site profoundly influence the potency and selectivity of indole-5-sulfonamides. Research into their activity as carbonic anhydrase (CA) inhibitors, which are targets for cancer therapy, provides a clear illustration of this principle.

In a series of 1-substituted indoline-5-sulfonamides (a reduced form of indole), the introduction of an acyl group, as opposed to a less polar alkyl fragment, led to a distinct increase in activity against the cancer-related isoform CA XII. nih.govmdpi.com Varying the nature of the acyl group allows for fine-tuning of the inhibitory profile. For instance, derivatives of benzoic acids featuring chlorine atoms (e.g., 4-chloro and 3,4-dichloro substitutions) not only act as potent inhibitors of CA XII but also demonstrate selectivity over other isoforms like CA I and CA IX. nih.govmdpi.com

Similarly, in the development of 5-HT6 receptor antagonists for cognitive and psychiatric disorders, sulfonylation at the N-1 position of the indole scaffold is a key strategy. nih.gov The introduction of various azinylsulfonyl moieties, such as quinolinyl or isoquinolinyl groups, at the N-1 position resulted in compounds with high affinity for the 5-HT6 receptor. The specific type and attachment point of the azine ring were found to significantly affect receptor affinity. nih.gov

Table 1: Influence of N-1 Substituents on Carbonic Anhydrase Inhibition (Indoline-5-sulfonamides)
CompoundN-1 SubstituentTargetInhibition Constant (Kᵢ) in nMReference
4aBenzoylCA XII~100 nih.gov
4g4-ChlorobenzoylCA XIIPotent inhibitor, selective over CA I & CA IX nih.gov
4h3,4-DichlorobenzoylCA XIIPotent inhibitor, selective over CA I & CA IX nih.gov
10Benzyl (B1604629) (alkyl)CA XIILess active than acyl derivatives nih.gov

Effects of Substitutions on the Sulfonamide Group and its Polar Surface Area

The sulfonamide group (-SO₂NH₂) is a cornerstone of the pharmacophore, often acting as a key interacting moiety with the biological target. Its primary role in inhibiting metalloenzymes like carbonic anhydrases is to coordinate with the zinc ion (Zn²⁺) in the active site. mdpi.com The nitrogen atom of the deprotonated sulfonamide binds to the zinc ion, anchoring the inhibitor within the catalytic pocket. mdpi.comnih.gov

Modifications that extend from the sulfonamide group can improve activity and alter physical properties. In the context of developing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), introducing various sulfonamide groups linked by alkyl diamine chains was explored. This strategy aimed to probe the entrance channel of the enzyme's binding pocket and improve safety profiles by reducing cytotoxicity. semanticscholar.org The presence of the sulfonamide moiety can adjust acidity, enhance solubility, and improve oral bioavailability due to its polar nature. semanticscholar.org The topological polar surface area (TPSA), a key parameter in predicting drug absorption, is directly influenced by the sulfonamide group and its substitutions. Quantitative structure-activity relationship (QSAR) studies on 5-HT6 ligands have identified descriptors like the sum of the topological distance between nitrogen and oxygen atoms as being important for optimizing binding affinity, highlighting the role of the sulfonamide's spatial and electronic properties. nih.gov

Remote Substituent Effects on the Indole Core (e.g., C-3 Modifications, Aryl/Heteroaryl Attachments)

In the development of α-glucosidase inhibitors for diabetes, a library of indole-bearing sulfonamide scaffolds was synthesized and evaluated. nih.gov The structure-activity relationship established that the nature and position of substituents on the indole and sulfonamide-linked aryl rings were critical for inhibitory potential, with one potent analogue showing significantly better activity than the standard drug acarbose. nih.gov Similarly, for anticancer agents, the position of a nitro group on a benzene sulfonamide ring attached to a bis-indole structure was found to be critical, with 4-position substitution providing the best activity compared to 2- or 3-positional isomers. acs.org

Correlation between Molecular Architecture and Target Interaction Profile

For carbonic anhydrase inhibitors, the binding is well-characterized. The sulfonamide group acts as the primary zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the active site. nih.govmdpi.com The indole core and its substituents then orient themselves within the active site cavity, forming additional interactions with nearby amino acid residues. For example, docking studies of 1-acylindoline-5-sulfonamides into the active site of CA IX revealed that while the sulfonamide group anchors to the zinc ion, the N-1 acyl group can form additional hydrogen bonds with residues like Gln 92, enhancing binding affinity. nih.gov The aromatic indole ring can also engage in favorable π-stacking interactions with hydrophobic or aromatic residues in the binding pocket. nih.gov

In the case of 5-HT6 receptor ligands, the indole nucleus is proposed to insert into a hydrophobic cluster of the receptor, while the N-1 arylsulfonyl group extends into a different sub-pocket, interacting with other specific residues. nih.gov The specific molecular architecture allows the compound to bridge these different regions of the binding site, leading to high-affinity binding.

Identification of Key Pharmacophoric Features for Desired Biological Activities

Based on extensive SAR studies, a general pharmacophore model for biologically active indole-5-sulfonamides can be proposed. This model typically consists of several key features:

The Indole Scaffold : This serves as the core structural framework. Its electron-rich aromatic nature allows for crucial π-π stacking or hydrophobic interactions within the target's binding site. nih.govnih.gov

The Sulfonamide Moiety : This is often the primary anchoring group, especially for metalloenzyme targets like carbonic anhydrases, where it acts as a potent zinc-binding group. mdpi.com In other targets, it serves as a critical hydrogen bond donor and acceptor, contributing to binding affinity and influencing physicochemical properties like solubility. semanticscholar.org

Substituents at the N-1 Position : This position is a key site for modification to enhance potency and introduce selectivity. Bulky aromatic or heteroaromatic acyl or sulfonyl groups are often well-tolerated and can form specific interactions in hydrophobic sub-pockets of the target protein. nih.govnih.gov

Substituents on the Indole Ring : Small electron-donating or withdrawing groups at positions like C-5 can fine-tune the electronic properties of the indole ring and create additional contact points with the receptor, although their effects can be highly context-dependent. nih.govnih.gov

The combination of these features—a rigid core scaffold, a potent anchoring group, and strategically placed substituents for secondary interactions—underpins the diverse biological activities of the indole-5-sulfonamide class of compounds.

Mechanistic Elucidation and Biological Target Profiling of N Methyl 1h Indole 5 Sulfonamide Analogues

Investigations into Cellular and Molecular Mechanisms of Action

Anti-proliferative Effects: Cellular Cycle Dynamics and Apoptosis Induction Pathways

Analogues of N-methyl-1H-indole-5-sulfonamide have demonstrated notable anti-proliferative effects across various cancer cell lines. The primary mechanisms underlying this activity involve the disruption of the cell cycle and the induction of apoptosis, or programmed cell death.

One such analogue, N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide, has been shown to cause a significant arrest of the cell cycle in the G2/M phase. researchgate.net This halt in cellular progression is often followed by the induction of cellular senescence, a state of irreversible growth arrest, and eventually leads to apoptosis. researchgate.net The initiation of apoptosis is correlated with an increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. researchgate.net

Further studies on other indole-aryl amide derivatives have revealed similar capabilities to inhibit cancer cell proliferation. For instance, certain derivatives have been observed to cause cell cycle arrest in the G1 phase. mdpi.com This effect is associated with the upregulation of the anti-proliferative protein p21, a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle. mdpi.com In addition to cell cycle arrest, these compounds can also promote apoptosis by increasing the expression of the pro-apoptotic protein Bax. mdpi.com

The anti-proliferative activity of these compounds is not uniform across all cell types, with some derivatives showing selectivity towards specific cancer cell lines. For example, one indole-aryl amide derivative demonstrated noteworthy selective toxicity towards a malignant colonic cell line while not affecting healthy human intestinal cells. mdpi.com The table below summarizes the observed anti-proliferative effects of representative indole (B1671886) sulfonamide analogues.

Table 1: Anti-proliferative Effects of this compound Analogues

Compound Cell Line Effect Associated Molecular Changes
N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide Human cancer cell panel G2/M phase arrest, cellular senescence, apoptosis Increased Caspase 3/7 activity
Indole-aryl amide derivative HT29 (colon cancer) G1 phase arrest, apoptosis Upregulation of p21 and Bax
Indoline-5-sulfonamide (B1311495) analogue (4f) MCF7 (breast cancer) Inhibition of cell growth, particularly under hypoxic conditions Partial inhibition of hypoxia-induced CA IX expression

Tubulin Polymerization Inhibition and Microtubule Dynamics

A significant molecular mechanism contributing to the anti-proliferative effects of this compound analogues is their interaction with tubulin and the subsequent disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

Several indole-based compounds, including those with a sulfonamide scaffold, have been identified as inhibitors of tubulin polymerization. nih.govnih.gov These agents can interfere with the assembly of tubulin dimers into microtubules, leading to a disorganized microtubule network. researchgate.net For example, N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide has been shown to cause severe disorganization of microtubules and prevent the formation of the mitotic spindle, which is crucial for chromosome segregation during mitosis. researchgate.net In vitro studies have confirmed that this compound inhibits tubulin polymerization in a dose-dependent manner. researchgate.net

The binding site for many of these indole-based tubulin inhibitors is the colchicine-binding site on tubulin. researchgate.netnih.gov Docking analyses have shown a compatible interaction between these compounds and this specific site, which is known to be a target for other antimitotic agents. researchgate.net The disruption of microtubule dynamics by these compounds leads to a prolonged mitotic arrest, which in turn activates the mitotic checkpoint and ultimately triggers apoptotic cell death. nih.gov Interestingly, the cellular effects of some of these compounds, such as the disorganization of microtubules, have been found to be reversible upon removal of the compound. researchgate.net

Enzyme Inhibition Studies and Isoform Selectivity

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)

This compound and its analogues have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of CAs. nih.gov Of particular interest is the selective inhibition of tumor-associated isoforms hCA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov

Novel sulfonamidoindole-based hydrazones derived from a 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide scaffold have shown selective inhibition against hCA IX and XII over the off-target cytosolic isoforms hCA I and II. nih.gov This selectivity is crucial for minimizing side effects, as non-selective inhibition of hCA I and II can lead to various adverse reactions. nih.gov Some of these compounds have exhibited KI values in the low nanomolar range against hCA IX or XII. nih.gov

Similarly, 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against the tumor-associated hCA IX and XII, with KI values reaching as low as 132.8 nM and 41.3 nM, respectively. nih.govmdpi.com The design of these inhibitors often focuses on achieving a favorable interaction with the specific amino acid residues within the active site of the target isoforms, thereby enhancing selectivity. Molecular modeling studies have been employed to understand the binding interactions between these indole sulfonamide ligands and the hCA active sites. nih.gov

Table 2: Carbonic Anhydrase Inhibition by this compound Analogues

Compound Class Target Isoforms Off-Target Isoforms Potency (KI values)
2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide based hydrazones hCA IX, hCA XII hCA I, hCA II <10 nM for some compounds against hCA IX or XII
1-Acylated indoline-5-sulfonamides hCA IX, hCA XII Not specified Up to 132.8 nM for hCA IX and 41.3 nM for hCA XII

Modulation of Other Relevant Enzyme Activities (e.g., COX-2, Tryptophan Synthase, Dopamine Decarboxylase)

Beyond carbonic anhydrases, indole sulfonamide analogues have been investigated for their inhibitory effects on other enzymes relevant to various pathological conditions.

Cyclooxygenase-2 (COX-2): The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-2 is inducible and plays a key role in inflammation and cancer. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Indole derivatives containing a methylsulfonyl or aminosulfonyl substituent have been identified as a structural characteristic of selective COX-2 inhibitors. nih.govmdpi.com Sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles have shown selective COX-2 inhibition. nih.gov Molecular modeling studies have indicated that the methylsulfonyl group of these compounds can orient into the secondary pocket of the COX-2 active site, contributing to their selectivity. mdpi.com

Tryptophan Synthase: Tryptophan synthase is an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis, making it an attractive drug target. nih.gov An indole-5-sulfonamide derivative, GSK2 (1‐[2‐fluorobenzoyl]‐N‐methyl‐2,3‐dihydro‐1H‐indole‐5‐sulfonamide), has been identified as an allosteric inhibitor of M. tuberculosis tryptophan synthase. nih.gov This compound binds to a site distinct from the active site, leading to the inhibition of both the α and β half-reactions of the enzyme. nih.gov

Dopamine Decarboxylase: Dopamine decarboxylase, also known as aromatic L-amino acid decarboxylase (AADC), is a key enzyme in the synthesis of dopamine. wikipedia.org Inhibitors of this enzyme are used in the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine. wikipedia.orgdrugbank.com While specific studies focusing solely on this compound as a dopamine decarboxylase inhibitor are not prevalent in the reviewed literature, the broad inhibitory potential of indole-based compounds against various enzymes suggests this as a potential area for future investigation.

Anti-infective Modalities and Pathogen-Specific Mechanisms

The indole scaffold is a common motif in a variety of natural and synthetic compounds with a broad spectrum of anti-infective activities, including antibacterial, antifungal, antiviral, and antimycobacterial properties. nih.gov The inclusion of a sulfonamide group can further enhance this activity. nih.gov

Antimycobacterial Activity: As previously mentioned, the indole-5-sulfonamide derivative GSK2 acts as an allosteric inhibitor of tryptophan synthase in Mycobacterium tuberculosis. nih.gov By targeting this essential enzyme, the compound effectively blocks the synthesis of tryptophan, a crucial amino acid for the bacterium's survival. This represents a specific mechanism of anti-infective action against this pathogen.

Antiviral Activity: Indole derivatives, including those with sulfonamide moieties, have been reported to possess antiviral properties. nih.gov For instance, isatin (B1672199), an indole analog, and its sulfonamide derivatives have been investigated as broad-spectrum antiviral agents. mdpi.com Some isatin sulfonamide derivatives have shown potential inhibitory activity against the NSP3 receptor of SARS-CoV-2 in silico. mdpi.com Furthermore, indolylarylsulfones are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have shown potent activity against HIV-1. nih.gov The sulfonamide group in these molecules can form additional interactions within the non-nucleoside inhibitor binding pocket of the reverse transcriptase enzyme. nih.gov

Antibacterial and Antifungal Activity: Novel indole derivatives incorporating substituted 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov While the precise mechanisms for these specific compounds are still under investigation, the general anti-infective potential of the indole nucleus is well-established. nih.gov

Antibacterial Activity and Interference with Folic Acid Synthesis

The antibacterial potential of sulfonamide-based compounds is historically attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms. researchgate.net This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and cell growth. nih.gov Sulfonamides, including analogues of this compound, are structural analogues of para-aminobenzoic acid (PABA). researchgate.netnih.gov

Bacteria that synthesize their own folic acid possess an enzyme called dihydropteroate synthetase (DHPS), which catalyzes the condensation of dihydropteroate diphosphate with PABA to form dihydropteroate, a precursor to folic acid. researchgate.net Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. researchgate.netnih.gov By binding to the active site of the enzyme, they prevent the utilization of PABA, thereby blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid, the active form of the vitamin. This disruption of the folic acid pathway leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria. researchgate.net

While direct studies on this compound are limited in this context, the well-established mechanism of action for the sulfonamide class suggests that its analogues likely exert their antibacterial effects through the same pathway. The indole moiety may influence the compound's affinity for the bacterial DHPS enzyme or its pharmacokinetic properties. Research on folic acid-sulfonamide conjugates has demonstrated that these hybrid molecules can exhibit significant antibacterial activity, with some compounds showing high zones of inhibition against various bacterial strains. researchgate.netrsc.org

Table 1: Antibacterial Activity of Folic Acid-Sulfonamide Conjugates This table is representative of the antibacterial activity of sulfonamide conjugates and is intended to provide context for the potential activity of this compound analogues.

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
DS2S. aureus36.615.63
DS2E. coli25.231.25
DS4S. aureus30.531.25
DS4E. coli22.162.5

Antimalarial Activity against Parasitic Strains

Several studies have highlighted the potential of indole-sulfonamide derivatives as antimalarial agents, demonstrating activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgresearchgate.net The primary sulfonamide moiety is a known inhibitor of carbonic anhydrase (CA) enzymes in many organisms, and while the exact antimalarial mechanism of action for many of these compounds is still under investigation, some studies suggest it may be independent of P. falciparum carbonic anhydrase (PfCA) inhibition. researchgate.netnih.gov

A study investigating a library of 44 indole-sulfonamide derivatives revealed that while monoindoles were largely inactive, many bisindoles and trisindoles exhibited antimalarial activity against the K1 multidrug-resistant strain of P. falciparum. acs.org The most potent compound in this series, a 4-OCH₃ derivative of a bisindole, displayed an IC₅₀ value of 2.79 µM. acs.org This suggests that the structural complexity and specific substitutions on the indole ring system play a crucial role in their antiplasmodial efficacy.

Table 2: Antimalarial Activity of Indole-Sulfonamide Derivatives against P. falciparum (K1 strain)

Compound SeriesDerivativeIC₅₀ (µM)
Monoindoles (Series A)1-9Inactive
Bisindoles (Series B)11 (4-OCH₃)2.79
Bisindoles (Series B)10 (4-H)4.12
Trisindoles (Series J)40-442.98 - 5.17

Anti-inflammatory and Antioxidant Activity Pathways

Analogues of this compound are being investigated for their potential anti-inflammatory and antioxidant properties. The mechanisms underlying these activities are often multifaceted, involving the modulation of key inflammatory pathways and the scavenging of reactive oxygen species (ROS). mdpi.comnih.gov

The anti-inflammatory effects of some sulfonamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. mdpi.comnih.gov By inhibiting COX-2, these compounds can reduce the synthesis of inflammatory mediators. Furthermore, some sulfonamide-containing compounds have been shown to inhibit protein denaturation, a process implicated in inflammation. mdpi.com

The antioxidant activity of these analogues can be linked to their ability to scavenge free radicals. nih.gov The indole nucleus itself is known to possess antioxidant properties. The presence of the sulfonamide group and other substituents can further enhance this activity. The antioxidant mechanism may involve donating a hydrogen atom to neutralize free radicals or chelating metal ions that can catalyze oxidative reactions. mdpi.com Studies on sulfonamide derivatives of gallic acid have demonstrated significant antioxidant and scavenging activities, suggesting that the sulfonamide moiety can be a valuable component in the design of novel antioxidant agents. mdpi.com

Table 3: Anti-inflammatory and Antioxidant Activity of Representative Sulfonamide Derivatives This table provides examples of the activities of sulfonamide derivatives to illustrate the potential of this compound analogues.

CompoundAssayActivity
3,4,5-TMBS (Gallic acid sulfonamide derivative)COX-2 InhibitionSignificant at 50 µM
3,4,5-THBS (Gallic acid sulfonamide derivative)Protein Denaturation InhibitionComparable to ibuprofen
ST-6 (Hydroxytriazene based on sulpha drug)ABTS Radical ScavengingIC₅₀ = 48.0 µg/mL

Interactions with Specific Protein Binding Sites (e.g., Colchicine Site of Tubulin, TNF-α)

A significant area of research for this compound analogues is their interaction with specific protein targets implicated in diseases such as cancer and inflammatory disorders.

Interaction with the Colchicine Site of Tubulin

Several indole-sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin. nih.govnih.gov This binding disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. The inhibition of tubulin polymerization leads to a block in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.govnih.gov

Molecular modeling studies have indicated that these compounds bind to the colchicine site, and structure-activity relationship studies have shown that modifications to the sulfonamide nitrogen and the indole 3-position can significantly impact their antiproliferative activity. nih.gov For instance, methylated sulfonamides have been found to be more potent than those with larger, polar substitutions. nih.gov

Table 4: Tubulin Polymerization Inhibition by Indole-Sulfonamide Analogues

CompoundTargetIC₅₀ (µM)Cell Line
Compound 97 (Indole derivative)Tubulin Polymerization0.79-
BPR0L075 (3-indolyl-phenylmethanone)Tubulin Polymerization-Various human tumor cell lines
Nitrile 15 (Indolesulfonamide)AntiproliferativeSubmicromolar to nanomolarFour human tumor cell lines
Nitrile 16 (Indolesulfonamide)AntiproliferativeSubmicromolar to nanomolarFour human tumor cell lines

Interaction with TNF-α

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. frontiersin.org Small molecule inhibitors that can directly target TNF-α are of significant therapeutic interest. frontiersin.orgbiointerfaceresearch.com Dihydrobenzo[cd]indole-6-sulfonamide derivatives have been designed and evaluated as TNF-α inhibitors. frontiersin.org

These compounds have been shown to competitively bind to TNF-α, preventing its interaction with its receptor, TNFR1. frontiersin.org Structure-activity relationship studies have revealed that the nature of the substituent on the sulfonamide group is critical for inhibitory activity. For example, an N-(1H-indol-6-yl) substituted sulfonamide was found to be significantly more potent than other analogues, with an IC₅₀ value in the low micromolar range. frontiersin.org This highlights the potential of the indole-sulfonamide scaffold for the development of novel TNF-α inhibitors.

Table 5: Inhibition of TNF-α by Dihydrobenzo[cd]indole-6-sulfonamide Analogues

CompoundTargetIC₅₀ (µM)
4e (N-(1H-indol-6-yl) substituted)TNF-α3.0 ± 0.8
S10 (Analog of EJMC-1)TNF-α~2-fold more potent than EJMC-1

Computational Chemistry and Molecular Modeling Approaches for Indole Sulfonamide Research

Ligand-Protein Docking Simulations for Elucidating Binding Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger receptor molecule, typically a protein. For N-methyl-1H-indole-5-sulfonamide and its analogs, docking simulations are crucial for understanding how they fit into the active sites of their biological targets.

Research on related indole-sulfonamide structures demonstrates the utility of this approach. For instance, docking studies of indole-based diaza-sulphonamides with the JAK-3 protein, a target in cancer therapy, revealed binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov These studies showed that the compounds could establish key hydrogen bond interactions within the protein's active site, similar to established drugs. nih.gov The indole (B1671886) moiety itself often participates in π-stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine, while the sulfonamide group is a potent hydrogen bond donor and acceptor. In a study of a sulfonamide with an indole moiety targeting the SARS CoV 3CL protease, the indole's pi-electrons interacted with Thr25 and Thr26, and the sulfonamide oxygen formed hydrogen bonds with His41. mdpi.com

These simulations allow for the visualization and analysis of binding modes, highlighting the specific amino acid residues that are critical for recognition and affinity. This information is invaluable for explaining the structure-activity relationships observed experimentally and for guiding the rational design of new derivatives with improved potency and selectivity. For example, fluorinated sulfonamide ligands have been identified through docking as promising molecules for targeting dihydrofolate reductase (DHFR) in the Plasmodium folate pathway. westmont.edu

Table 1: Illustrative Binding Interactions of Indole-Sulfonamide Scaffolds with Protein Targets from Docking Studies
Compound ScaffoldProtein TargetKey Interacting ResiduesTypes of InteractionsReference
Indole-based diaza-sulphonamideJAK-3Not specifiedHydrogen bonding, similar binding to lead molecules nih.gov
Sulfonamide with indole moietySARS CoV 3CL ProteaseThr25, Thr26, His41, Met49, Met165Pi-stacking, Hydrogen bonding mdpi.com
Fluorinated heterocyclic sulfonamidesDihydrofolate Reductase (DHFR)Not specifiedHydrogen bonding, enhanced by heteroaromatic rings westmont.edu
Sulfamethazine (SMZ)MyoglobinNot specifiedHydrophobic interactions, Hydrogen bonding acs.org

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by numerical values known as molecular descriptors. These descriptors can quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume).

For indole-sulfonamide research, QSAR models can be developed to predict the biological activity of unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. The process involves compiling a dataset of related compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive equation.

A study on isatin (B1672199) and indole derivatives as SARS CoV 3CLpro inhibitors illustrates this process. nih.gov Researchers developed QSAR models that could reliably predict the inhibitory potency (pIC50) of the compounds. nih.gov The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques.

Table 2: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness of fit; the proportion of variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²)Measures the predictive ability of the model, typically calculated using leave-one-out cross-validation.> 0.5
R²_pred (External Validation R²)Measures the predictive ability of the model on an external set of compounds not used in model generation.> 0.6

By identifying the key molecular descriptors that influence activity, QSAR provides critical insights into the mechanism of action and guides the design of more potent this compound analogs.

De Novo Design Strategies Facilitated by Computational Approaches

De novo design refers to the computational creation of novel molecular structures with desired properties, starting from scratch or from a molecular fragment. These strategies are particularly powerful when existing chemical space has been thoroughly explored or when novel scaffolds are needed to overcome issues like patentability or off-target effects.

For indole-sulfonamide research, de novo design can be used to generate new derivatives of this compound. The process can be either ligand-based or structure-based.

Structure-based design: This approach uses the three-dimensional structure of the protein target. Algorithms "grow" a molecule within the binding site, piece by piece (atom by atom or fragment by fragment), ensuring a high degree of shape and chemical complementarity. This can lead to the discovery of entirely new scaffolds that fit the target pocket optimally.

Ligand-based design: When a target structure is unknown, this method uses a set of known active ligands to generate a pharmacophore model, which defines the essential spatial arrangement of features required for activity. New molecules are then built to match this pharmacophore.

Computational methods have been successfully used to design novel peptide heterodimers and proteins that bind specific ligands, demonstrating the power of these approaches. biorxiv.orgnih.gov By applying these principles, researchers can computationally assemble novel indole-sulfonamides, exploring diverse chemical functionalities and ring systems attached to the core scaffold to enhance binding affinity and specificity.

Conformational Analysis and Molecular Dynamics Simulations of Indole-Sulfonamide Systems

While docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides a deeper understanding of the stability of the binding interaction and the flexibility of both the ligand and the protein.

For a molecule like this compound, conformational analysis is first performed to identify its low-energy shapes. Subsequently, MD simulations of the ligand-protein complex can reveal:

Stability of the Binding Pose: By tracking the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position, researchers can assess whether the binding is stable over the simulation time (typically nanoseconds to microseconds).

Key Interaction Dynamics: MD can show how hydrogen bonds and other interactions fluctuate, break, and reform, providing a more realistic picture of the binding event.

Water's Role: The simulations explicitly model water molecules, revealing their crucial role in mediating or displacing interactions within the binding site.

Conformational Changes: It can show if the binding of the ligand induces conformational changes in the protein, which may be essential for its biological function.

Studies on other sulfonamides have used MD to investigate interactions with protein targets and to calculate radial distribution functions (RDF), which provide insight into the local structure and interactions around the molecule. sci-hub.seresearchgate.net

In Silico Predictions for Molecular Properties Relevant to Biological Activity and Drug Metabolism and Pharmacokinetics (DMPK)

A compound's efficacy is determined not only by its binding affinity but also by its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures. In silico models are widely used to estimate the DMPK profile of compounds like this compound. nih.gov

Computational tools can predict a wide range of properties:

Physicochemical Properties: LogP (lipophilicity), pKa (ionization state), and aqueous solubility are fundamental properties that influence absorption and distribution.

Absorption: Models can predict human intestinal absorption (HIA) and permeability across cell membranes, such as Caco-2 and MDCK cell lines. nih.gov

Metabolism: Predictions can identify potential sites of metabolism on the molecule, often mediated by cytochrome P450 (CYP) enzymes. For example, some indole-based compounds are known to be catabolized by enzymes like cytochrome P450 reductase. biosynth.com

Drug-likeness: Rules such as Lipinski's Rule of Five are used to assess whether a compound has physicochemical properties consistent with orally available drugs. Studies on indole derivatives have used these rules to confirm the drug-like qualities of synthesized compounds. nih.gov

Table 3: Computationally Predicted Molecular Properties for this compound and a Related Compound
PropertyThis compound*N-methyl-1H-indole-7-sulfonamide**Significance
Molecular FormulaC10H12N2O2SC9H10N2O2SBasic atomic composition
Molecular Weight (g/mol)224.28210.26Influences diffusion and absorption (Lipinski's Rule: <500)
XLogP31.41.3Octanol-water partition coefficient; measure of lipophilicity (Lipinski's Rule: <5)
Hydrogen Bond Donors22Number of N-H, O-H bonds (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors33Number of N, O atoms (Lipinski's Rule: ≤10)
Polar Surface Area (Ų)70.370.3Influences membrane permeability (typically <140 Ų for good CNS penetration)

*Data for 1-Methyl-1H-indole-5-sulfonic acid methylamide (a close isomer). acints.com **Data from PubChem CID 14024592. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Indole Sulfonamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like N-methyl-1H-indole-5-sulfonamide. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the proton on the indole nitrogen (N-H), the protons of the N-methyl group, and the proton attached to the sulfonamide nitrogen. rsc.org Aromatic protons typically appear in the downfield region (δ 6.5–8.5 ppm). researchgate.net The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet at a downfield chemical shift, potentially between δ 8.78 and δ 10.15 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the indole ring are expected to resonate in the region of δ 111–136 ppm. rsc.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals, especially for complex structures. researchgate.net COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon-proton pairs. The HMBC experiment is crucial as it reveals longer-range correlations (2-3 bonds) between protons and carbons, helping to piece together the molecular structure by connecting different fragments. researchgate.net For instance, an HMBC experiment could confirm the position of the sulfonamide group on the indole ring by showing a correlation between the aromatic protons and the carbon atom to which the sulfur is attached.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data is compiled by analogy from related indole and sulfonamide structures.)

Atom/Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key 2D NMR Correlations (HMBC)
Indole N-H~11.0-Correlates with C2, C3, C3a, C7a
Indole H2~7.2~125Correlates with C3, C3a, C7a
Indole H3~6.5~102Correlates with C2, C3a, C4, C5
Indole H4~7.8~122Correlates with C3, C5, C6, C7a
Indole H6~7.5~120Correlates with C4, C5, C7, C7a
Indole H7~7.4~112Correlates with C3a, C5, C6
Sulfonamide N-H~9.0-Correlates with N-methyl carbons
N-Methyl (CH₃)~2.6 (d)~30Correlates with sulfonamide N-H proton
C3a-~128
C5-~130
C7a-~136

Mass Spectrometry (MS) Applications in Compound Characterization, Impurity Identification, and Degradation Product Analysis (LC-MS/MS, HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and deducing its elemental formula.

High-Resolution Mass Spectrometry (HR-MS) , often using an Orbitrap or Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. rsc.org This precision allows for the determination of the elemental formula of this compound (C₉H₁₀N₂O₂S), distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. nih.govnih.gov This technique is exceptionally sensitive and selective, making it ideal for quantifying the compound in complex mixtures and for identifying trace-level impurities or degradation products. nih.gov In a typical LC-MS/MS analysis, the parent molecule is selected and fragmented, and the resulting product ions are monitored (a process known as Multiple Reaction Monitoring or MRM). nih.gov This provides a unique fragmentation pattern that confirms the compound's identity and is less prone to interference. For example, indole itself can be monitored using the precursor ion > product ion combination of 118.1 > 91.1 m/z. nih.gov

This method is critical during drug development and quality control to profile related substances. For instance, in the analysis of Sumatriptan, a drug with a related indole-methanesulfonamide structure, impurities such as N-Oxide and N-Desmethyl variants are monitored. chemicalbook.com Similarly, LC-MS/MS can be employed to detect potential process impurities or degradation products of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an effective tool for identifying the functional groups present in a compound. acs.org

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. The N-H stretch of the indole ring is typically observed as a sharp peak around 3400 cm⁻¹. researchgate.net The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond: an asymmetric stretch (νas) around 1320-1350 cm⁻¹ and a symmetric stretch (νs) around 1140-1160 cm⁻¹. rsc.org The N-H stretch of the secondary sulfonamide and C-N stretching vibrations also provide valuable diagnostic peaks.

Table 2: Characteristic IR Absorption Bands for this compound (Note: Data is compiled by analogy from related indole and sulfonamide structures.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Indole N-HStretching (ν)~3400 researchgate.net
Sulfonamide N-HStretching (ν)~3350 - 3250 rsc.org
Aromatic C-HStretching (ν)~3100 - 3000 researchgate.net
Sulfonyl (SO₂)Asymmetric Stretching (νas)~1350 - 1310 rsc.org
Sulfonyl (SO₂)Symmetric Stretching (νs)~1160 - 1140 rsc.org
Aromatic C=CStretching (ν)~1590, 1490 rsc.org
Sulfonamide S-NStretching (ν)~915 - 895 rsc.org

Chromatographic Methods for Purity Assessment, Isolation, and Reaction Monitoring (HPLC, TLC)

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of this compound, monitoring the progress of its synthesis, and for its isolation.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to quickly check reaction progress and identify the number of components in a mixture. researchgate.net A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent), such as a mixture of chloroform (B151607) and methanol. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase.

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique used for purity determination and preparative isolation. rsc.orgresearchgate.net A solution of the compound is injected into a column packed with a stationary phase (e.g., C18 silica). nih.gov A mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, is pumped through the column, eluting the components at different times (retention times) based on their affinity for the stationary phase. nih.gov The purity of this compound can be accurately determined by integrating the area of its peak relative to the total area of all peaks detected, typically by a UV detector.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and revealing the molecule's conformation in the solid state.

While the specific crystal structure of this compound is not publicly available, analysis of closely related indole-sulfonamide derivatives illustrates the power of this technique. For example, the crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide was determined, providing detailed structural parameters. researchgate.net Such studies reveal crucial information about intermolecular interactions, like hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net The dihedral angles between the indole ring and any attached substituents are also precisely determined, which is critical for understanding conformational stability. researchgate.net

Table 3: Representative X-ray Crystallography Data for an Indole-Sulfonamide Derivative (Note: Data shown is for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide and serves as an example of the data obtained from this technique.) researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)7.5129
b (Å)17.4245
c (Å)16.0988
β (°)98.087
Volume (ų)2086.5
Z (molecules/unit cell)4

Emerging Research Perspectives and Future Directions in N Methyl 1h Indole 5 Sulfonamide Research

Development of Novel Synthetic Methodologies and Scalable Production Processes

The advancement of N-methyl-1H-indole-5-sulfonamide and its derivatives from laboratory curiosities to viable therapeutic agents hinges on the development of efficient and scalable synthetic routes. Current research focuses on creating versatile methods that allow for the synthesis of a diverse library of these compounds for structure-activity relationship (SAR) studies.

One established method for creating the core indole-5-sulfonamide structure involves a multi-step process starting with the protection of indoline (B122111), followed by treatment with chlorosulfuric acid, and subsequent reaction with an amine. While effective, researchers are exploring more direct and scalable approaches. acs.org Novel strategies include the direct synthesis of primary sulfonamides from organometallic reagents and innovative sulfinylamine reagents, which offers a convenient one-step process. acs.org

Furthermore, scalable processes are being developed, with some indole (B1671886) syntheses being successfully conducted at the 50 mmol scale, demonstrating the potential for larger-scale production. acs.org A general and scalable two-step method for producing versatile alkaloid-type azetidines from simple building blocks with excellent yields has also been described, highlighting the move towards more efficient and industrially applicable synthetic protocols. acs.org

Table 1: Comparison of Synthetic Strategies for Indole Sulfonamide Derivatives

Synthetic Strategy Key Features Potential Advantages
Classical Multi-step Synthesis Protection, chlorosulfonation, amination. Well-established for generating core structures.
Direct Sulfonamide Synthesis Use of organometallic reagents and sulfinylamines. One-step process, potentially higher efficiency.
Scalable Synthesis Protocols Focus on larger reaction scales (e.g., mmol scale). Facilitates production for advanced testing and commercialization.
Catalytic Coupling Reactions e.g., Sonogashira, Heck, and Goldberg amination. Allows for diverse functionalization and complex molecule synthesis.

Exploration of New Biological Targets and Uncharted Therapeutic Applications

While initial studies have identified key targets for indole sulfonamides, the full therapeutic potential of this compound is still being uncovered. The structural versatility of the indole nucleus allows it to interact with a wide range of biological targets, opening up possibilities for treating various diseases. researchgate.netnih.gov

Recent research has shown that indole sulfonamide derivatives can act as potent inhibitors of several important enzymes implicated in disease:

Carbonic Anhydrases (CAs): Certain indole-5-sulfonamide derivatives have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII. researchgate.netunifi.itnih.gov These enzymes are involved in pH regulation in cancer cells, and their inhibition is a promising strategy for anticancer therapy. researchgate.netsci-hub.se Some derivatives have shown subnanomolar inhibitory activity against these targets. nih.gov

Lysine-Specific Demethylase 1 (LSD1): An indole-sulfonamide hybrid has demonstrated potent inhibition of LSD1, an enzyme that is a promising target for bladder cancer therapy. tandfonline.com

Kinases: The sulfonamide group is a key feature in many kinase inhibitors. Indole sulfonamides have been investigated as inhibitors of targets like c-Met/Ron dual kinase and VEGFR-2, which are crucial in cancer progression and angiogenesis. tandfonline.com

HIV-1 Reverse Transcriptase: Novel 3-indole sulfonamides have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against common HIV mutants. nih.gov

A particularly novel application for this compound has been patented, identifying it as an inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway that is often dysregulated in cancer.

Integration of Multi-Omics Data for Comprehensive Biological Profiling and Systems Pharmacology

To fully understand the biological effects of this compound, researchers are moving beyond single-target analyses and embracing a more holistic approach through multi-omics. frontlinegenomics.combiocompare.comnih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how the compound affects cellular systems. nih.govmdpi.com

This systems pharmacology approach can:

Identify New Targets: By observing global changes in gene expression, protein levels, and metabolite concentrations after treatment, new and previously unknown targets of the compound can be discovered. nih.govmdpi.com

Elucidate Mechanisms of Action: Multi-omics can reveal the broader signaling pathways and cellular processes that are modulated by the drug, providing a deeper understanding of its mechanism of action. mdpi.comastrazeneca.com

Discover Biomarkers: Integrated data can help identify biomarkers that predict which patient populations are most likely to respond to the therapy, paving the way for personalized medicine. frontlinegenomics.comastrazeneca.com

Profile Off-Target Effects: A comprehensive profiling can pre-emptively identify potential off-target interactions that might lead to toxicity.

For instance, spatial multi-omics technologies can now provide these data with spatial resolution within tissues, offering an even richer map of a drug's biological impact. mdpi.comastrazeneca.com

Application of Advanced Computational Design Principles for Enhanced Specificity and Efficacy

Computational chemistry and molecular modeling are becoming indispensable tools in the development of new indole sulfonamide-based drugs. nih.gov These methods accelerate the drug discovery process by predicting how a molecule will interact with its target, allowing for the rational design of more potent and selective compounds. nih.govacs.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. acs.orgnih.gov It has been used extensively to understand the binding modes of indole sulfonamides to targets like carbonic anhydrases and HIV-1 gp120, helping to rationalize observed inhibitory activity and guide the design of new derivatives with improved affinity. researchgate.netnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. acs.org These models can then be used to predict the activity of virtual compounds before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. nih.govnih.gov

These computational tools have been successfully applied to design novel sulfonamide inhibitors for targets like carbonic anhydrase and HIV-1, leading to the synthesis of compounds with significantly enhanced activity. nih.govresearchgate.net

Development of Targeted Delivery Systems and Prodrug Strategies

To enhance therapeutic efficacy and minimize systemic toxicity, researchers are exploring advanced drug delivery systems and prodrug strategies for indole-based compounds.

Targeted delivery systems aim to concentrate a drug at the site of action. For example, inhalable dry powders and enteric-coated microparticles have been developed to deliver an indole derivative directly to the lung or gut, respectively, proving effective in murine models of cystic fibrosis. nih.govmdpi.com Nanoparticle-based formulations are also being investigated to improve the bioavailability and therapeutic index of indole derivatives. nih.govresearchgate.netfrontiersin.org

Prodrug strategies involve modifying a drug into an inactive form that is converted to the active compound at the target site. acs.org This approach can improve properties like solubility and cell permeability. For sulfonamides, strategies have been developed where the active drug is released in response to specific biological triggers. acs.org This approach is particularly promising for increasing the selectivity and efficacy of treatments for conditions like cancer, where unique microenvironments can be exploited for targeted drug release. nih.gov

Table 2: Emerging Delivery and Prodrug Approaches

Approach Example Application Potential Benefit
Site-Specific Particle Delivery Inhalable powders for lung diseases. nih.govmdpi.com Increased local concentration, reduced systemic exposure.
Nanoparticle Formulations Liposomes for sparingly water-soluble drugs. researchgate.netgoogle.com Improved solubility, stability, and targeted delivery. researchgate.netfrontiersin.org
Amino Acid Ester Prodrugs Enhanced cellular uptake of nucleoside analogues. acs.org Increased bioavailability and carrier-mediated transport. acs.org
Responsive Prodrugs GSH-responsive prodrugs to overcome multidrug resistance. nih.gov Targeted drug release in specific cellular environments (e.g., tumors).

Investigations into Unexplored Signaling Pathways and Off-Target Interactions

A crucial aspect of developing a safe and effective drug is understanding its full spectrum of biological activity, including its effects on unexplored signaling pathways and any unintended off-target interactions.

Research on indole sulfonamides has revealed their ability to modulate various critical cellular pathways. Beyond direct enzyme inhibition, these compounds can induce apoptosis (programmed cell death) through mechanisms like the bcl-2 dependent pathway and can arrest the cell cycle, both of which are key strategies in cancer therapy. nih.govtandfonline.comresearchgate.net Some derivatives have been shown to interfere with microtubule assembly, a mechanism used by several successful chemotherapy drugs. nih.govresearchgate.netacs.org Other investigated pathways include the PI3K/AKT/mTOR pathway and the modulation of hypoxia-inducible factors. researchgate.net

Simultaneously, identifying and mitigating off-target effects is critical. For example, studies on related sulfonamides have focused on ensuring selectivity for tumor-associated carbonic anhydrase isoforms (IX and XII) over the widespread off-target isoforms (I and II) to reduce potential side effects. nih.govsci-hub.se Similarly, designing kinase inhibitors often involves screening against a panel of kinases to ensure selectivity and avoid unintended pathway modulation. A comprehensive understanding of these interactions is essential for advancing this compound towards clinical application.

Compound Names Mentioned

Compound Name
This compound
Indisulam
Sulfathiazole
Sulfacetamide

Q & A

Q. What are the common synthetic routes for N-methyl-1H-indole-5-sulfonamide, and how are reaction conditions optimized?

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for purity assessment. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule X-ray diffraction data . ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry . Example data for a related compound includes:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, indole-H), 3.15 (s, 3H, N-CH3) .
  • X-ray Diffraction : Bond lengths (C-S: 1.76 Å), angles (C-N-S: 115°), and torsion angles .

Q. What are the primary biological activities reported for sulfonamide-indole hybrids?

Sulfonamide-indole derivatives exhibit diverse activities, including:

  • Antimicrobial : Inhibition of bacterial dihydropteroate synthase (DHPS) via competitive binding .
  • Antiviral : HIV-1 reverse transcriptase inhibition (e.g., indolylarylsulfones with EC50 values <1 µM) .
  • Anticancer : Induction of apoptosis in cancer cell lines via tubulin polymerization inhibition .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for sulfonamide-indole derivatives?

Q. What strategies improve synthetic yield and scalability for this compound derivatives?

Advanced approaches include:

  • Flow Chemistry : Reduces reaction time from hours to minutes and improves reproducibility .
  • Microwave-Assisted Synthesis : Achieves higher yields (e.g., 85% vs. 70% conventional) for sulfonamide coupling steps .
  • Catalyst Screening : Palladium-based catalysts enhance regioselectivity in indole functionalization .

Q. How do crystallographic data resolve structural ambiguities in polymorphic forms?

SHELXL refinement of high-resolution X-ray data identifies polymorphic variations. For instance:

  • Polymorph A : Monoclinic system (P21/c), Z = 4, density = 1.45 g/cm³ .
  • Polymorph B : Orthorhombic system (Pbca), Z = 8, density = 1.52 g/cm³ . Thermal analysis (DSC/TGA) correlates stability with packing efficiency, guiding formulation development .

Methodological Guidance

Designing SAR Studies: Balancing Reactivity and Stability

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., electron-donating/-withdrawing groups at C-5).
  • Step 2 : Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Step 3 : Prioritize compounds with <10% degradation and IC50 <1 µM for in vivo testing.

Addressing Data Contradictions in Biological Assays

  • Case Study : Discrepant antiviral activity (30% vs. 76% yield in similar syntheses ) may arise from residual solvents affecting assay results. Mitigation includes:
  • HPLC-PDA : Verify purity (>98%) pre-assay.
  • Dose-Response Curves : Use triplicate measurements to reduce variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.